3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
3-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a nitro-substituted derivative of benzoannulene, characterized by its unique structure that includes a nitro group (-NO2) and a ketone group (-C=O) within a seven-membered ring fused to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the nitration of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds with the formation of the nitro compound as the major product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Reduction: Tin (Sn) and hydrochloric acid (HCl) in ethanol, typically under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products Formed
Reduction: 3-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Nitro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one
- 6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one
Uniqueness
3-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern and the presence of both a nitro and a ketone group within the same molecule. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-nitro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11-4-2-1-3-8-5-6-9(12(14)15)7-10(8)11/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNGDQXLGGSHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322510 | |
Record name | 3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7507-93-9 | |
Record name | 3-Nitro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7507-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 401448 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7507-93-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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